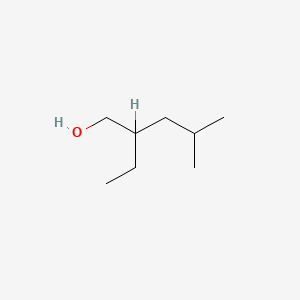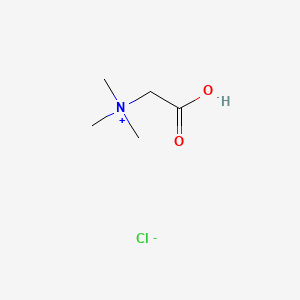
1-decanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-decanoyl-sn-glycero-3-phosphocholine is a chemical compound with the molecular formula C18H38NO7P and a molecular weight of 411.5 g/mol It is a phosphorylcholine derivative, which means it contains a phosphorylcholine group attached to a decyl chain
Vorbereitungsmethoden
The synthesis of 1-decanoyl-sn-glycero-3-phosphocholine typically involves the reaction of decyl alcohol with phosphorylcholine chloride under specific reaction conditions. The process may require the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-decanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-decanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological membranes and its interactions with other biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular processes.
Industry: It is used in the production of various industrial products, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-decanoyl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets and pathways. It may interact with cell membranes, affecting their structure and function. It may also interact with enzymes and other proteins, modulating their activity and influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-decanoyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:
1-O-Octylpropanediyl-3-phosphorylcholine: This compound has a shorter octyl chain instead of a decyl chain, which may affect its chemical properties and applications.
1-O-Dodecylpropanediyl-3-phosphorylcholine: This compound has a longer dodecyl chain, which may also influence its properties and uses.
The uniqueness of this compound lies in its specific chain length and the resulting balance of hydrophobic and hydrophilic properties .
Eigenschaften
CAS-Nummer |
13757-83-0 |
|---|---|
Molekularformel |
C18H38NO7P |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(3-decanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C18H38NO7P/c1-5-6-7-8-9-10-11-12-18(21)24-15-17(20)16-26-27(22,23)25-14-13-19(2,3)4/h17,20H,5-16H2,1-4H3 |
InChI-Schlüssel |
SECPDKKEUKDCPG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Synonyme |
1-O-decylpropanediyl-3-phosphorylcholine We 205 We-205 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1200057.png)





![8-(Phenylamino)-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid](/img/structure/B1200069.png)


